N-(oxan-4-ylmethyl)-4-(1H-1,2,4-triazol-1-yl)aniline
Description
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Properties
IUPAC Name |
N-(oxan-4-ylmethyl)-4-(1,2,4-triazol-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-3-14(18-11-15-10-17-18)4-2-13(1)16-9-12-5-7-19-8-6-12/h1-4,10-12,16H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPQPCYKTYBQES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNC2=CC=C(C=C2)N3C=NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(oxan-4-ylmethyl)-4-(1H-1,2,4-triazol-1-yl)aniline is a compound with significant potential in medicinal chemistry, particularly due to its structural features that facilitate interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H18N4O, with a molecular weight of 258.32 g/mol. The compound features a triazole ring, which is known for enhancing the biological activity of various derivatives.
| Property | Value |
|---|---|
| Molecular Formula | C14H18N4O |
| Molecular Weight | 258.32 g/mol |
| Purity | ≥95% |
| IUPAC Name | This compound |
The primary mechanism of action for this compound involves its interaction with specific biological targets such as enzymes and receptors. The presence of the triazole moiety suggests that it may act as an inhibitor in various biochemical pathways.
Target Engagement
Research indicates that compounds containing triazole rings often exhibit cytotoxic effects against cancer cells. The interaction mechanisms may include:
- Hydrogen Bonding : The compound can form hydrogen bonds with target proteins, altering their conformation and function.
- Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation and survival pathways.
Anticancer Properties
Several studies have highlighted the anticancer potential of triazole derivatives. For instance:
- Cytotoxicity Assays : In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. The IC50 values indicate its effectiveness compared to standard chemotherapeutic agents.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 10.0 |
| A549 (Lung Cancer) | 15.0 |
Antimicrobial Activity
Triazole compounds are also noted for their antimicrobial properties:
- Antifungal Activity : The compound has shown efficacy against common fungal pathogens in preliminary assays.
Case Studies
A notable study investigated the structure–activity relationship (SAR) of triazole derivatives including this compound. This research demonstrated that modifications to the aniline portion significantly influenced biological activity.
Study Highlights
- Modification Impact : Substituents on the aniline ring were found to enhance or reduce potency against specific cancer types.
- In Vivo Studies : Animal models treated with the compound exhibited reduced tumor growth rates compared to controls.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:
- Absorption and Distribution : Preliminary data suggest favorable absorption characteristics due to its lipophilicity.
- Metabolism : The compound is likely metabolized by cytochrome P450 enzymes, common for many drug candidates.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
